![molecular formula C13H18O4S B13526614 3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
3-[(Tosyloxy)methyl]3-ethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tosyloxy)methyl]3-ethyloxetane is a chemical compound known for its reactivity and utility in various synthetic applications. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl group, which is further connected to an oxetane ring. This compound is often used as an intermediate in organic synthesis due to its ability to undergo various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tosyloxy)methyl]3-ethyloxetane typically involves the tosylation of 3-hydroxymethyl-3-ethyloxetane. The reaction is carried out using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the tosylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger quantities of reactants and solvents, and the reaction is often carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tosyloxy)methyl]3-ethyloxetane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 3-hydroxymethyl-3-ethyloxetane using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxetane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxetanes with various functional groups.
Reduction: Formation of 3-hydroxymethyl-3-ethyloxetane.
Oxidation: Formation of oxetane derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
3-[(Tosyloxy)methyl]3-ethyloxetane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is particularly useful in the preparation of cationic polymers and cross-linked networks.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds. It can be used to introduce functional groups into peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and the synthesis of pharmaceutical intermediates. It can be used to modify drug molecules to improve their solubility and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of coatings, adhesives, and resins with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(Tosyloxy)methyl]3-ethyloxetane involves the reactivity of the tosyl group and the oxetane ring. The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various nucleophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups and molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the oxetane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Allyloxy)methyl]3-ethyloxetane: Similar in structure but contains an allyloxy group instead of a tosyl group. It is used in the synthesis of cationic polymers and cross-linked networks.
3-Hydroxymethyl-3-ethyloxetane: The precursor to 3-[(Tosyloxy)methyl]3-ethyloxetane, containing a hydroxyl group instead of a tosyl group. It is used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to the presence of the tosyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and polymers. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C13H18O4S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
(3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-3-13(8-16-9-13)10-17-18(14,15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
ZYPINIUJIBUTEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




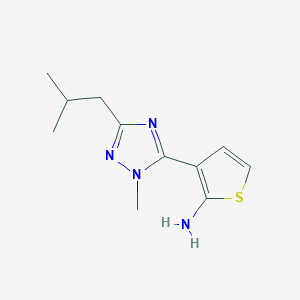


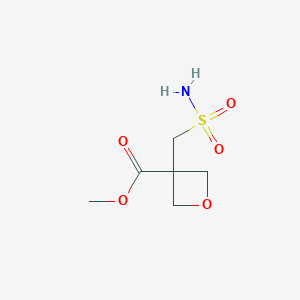

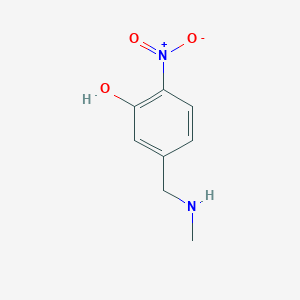


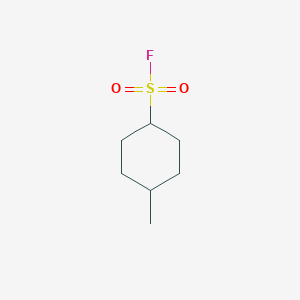

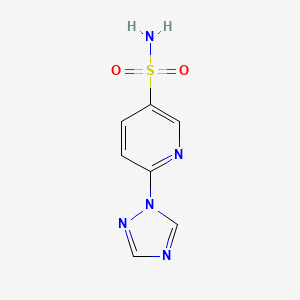
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
